2-{2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide -

2-{2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

Catalog Number: EVT-4944206
CAS Number:
Molecular Formula: C25H21N3O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dichlorophenylacrylonitriles are a class of synthetic organic compounds characterized by the presence of a dichlorophenyl group, an acrylonitrile moiety, and various substituents. They have emerged as potential lead compounds in anticancer drug discovery due to their demonstrated cytotoxicity against various human cancer cell lines [, , ].

Synthesis Analysis

Dichlorophenylacrylonitriles can be synthesized via Knoevenagel condensation reactions []. This reaction typically involves reacting a substituted phenylacetonitrile (containing the dichlorophenyl group) with an aldehyde or ketone in the presence of a base catalyst. The specific reaction conditions, such as solvent, temperature, and catalyst, can influence the yield and selectivity of the desired product.

Molecular Structure Analysis

The core structure of dichlorophenylacrylonitriles consists of a dichlorophenyl ring connected to an acrylonitrile moiety via a vinyl group. Modifications to this core structure, particularly substitutions on the aromatic rings and the acrylonitrile group, can significantly impact the biological activity of these compounds. For example, introducing electron-withdrawing groups like nitro groups can enhance cytotoxicity [].

Mechanism of Action

While the exact mechanism of action for all dichlorophenylacrylonitriles is not fully elucidated, some members of this class have been identified as Aryl Hydrocarbon Receptor (AhR) ligands [, ]. AhR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism and cell proliferation. Activation of AhR by dichlorophenylacrylonitriles can lead to the induction of cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2 []. This induction can result in the bioactivation of these compounds, leading to the generation of reactive metabolites that ultimately cause cell death. The selectivity of some dichlorophenylacrylonitriles towards cancer cells might be attributed to the differential expression of AhR and CYP enzymes in cancer cells compared to normal cells [, ].

Physical and Chemical Properties Analysis

The physicochemical properties of dichlorophenylacrylonitriles, such as solubility, lipophilicity, and stability, can significantly influence their pharmacological profile. For example, introducing a bromine moiety can enhance the solubility of these compounds, improving their bioavailability [].

Applications

The primary application of dichlorophenylacrylonitriles explored in the provided literature is in anticancer research. These compounds have shown promising in vitro cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, glioblastoma, and melanoma [, , , ].

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1)

Compound Description: This compound is identified as a lead compound in the development of novel anticancer agents. It displays potent cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 30 nM and demonstrates 400-fold selectivity compared to MCF10A (normal breast tissue) []. Further investigation revealed its involvement in the aryl hydrocarbon receptor (AhR) pathway and its ability to induce CYP1A1 and CYP1A2 amplification [].

ANI-7 (2)

Compound Description: This compound, while its specific structure isn't detailed in the abstracts, is noted as another lead compound for anticancer development, alongside (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide []. This suggests structural similarities and potential activity against cancer cell lines.

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5)

Compound Description: This compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 0.56 ± 0.03 μM. It also displays 260-fold selectivity for MCF-7 cells compared to other cell lines [].

(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6)

Compound Description: Similar to compound (5), this compound also demonstrates high cytotoxicity against the MCF-7 breast cancer cell line, showing a GI50 of 0.127 ± 0.04 μM and a 260-fold selectivity for this cell line [].

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15)

Compound Description: This compound exhibits notable cytotoxic activity against the MCF7 breast cancer cell line, with an IC50 value of 29.8 μmol L−1, surpassing the potency of doxorubicin, a standard chemotherapy drug, which has an IC50 of 47.9 μmol L−1 [].

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046)

Compound Description: This compound, a cyanothioacetamide derivative, demonstrates hepatoprotective and detoxifying properties in a rat model of paracetamol-alcoholic liver injury. When administered at 5 mg/kg for ten days, it significantly reduces total bilirubin levels in the blood [].

Properties

Product Name

2-{2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

IUPAC Name

2-[2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C25H21N3O4/c1-17-7-10-22(13-18(17)2)27-25(29)16-32-24-6-4-3-5-20(24)14-21(15-26)19-8-11-23(12-9-19)28(30)31/h3-14H,16H2,1-2H3,(H,27,29)/b21-14+

InChI Key

OZQSNGZLQHJPKR-KGENOOAVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.